[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
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Description
[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C28H27N3O2S and its molecular weight is 469.6. The purity is usually 95%.
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Biological Activity
The compound 5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article focuses on its biological activity, summarizing empirical data, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound's structure includes a tricyclic core with multiple functional groups, including a sulfanyl group and a methanol moiety. This complexity suggests diverse interactions within biological systems.
Molecular Formula
- Molecular Formula : C₁₉H₁₉N₃O₁S
Structural Features
- Tricyclic Framework : Provides rigidity and potential for specific biological interactions.
- Sulfanyl Group : Often associated with antimicrobial and anticancer activities.
- Methanol Group : May enhance solubility and bioavailability.
Pharmacological Effects
Research indicates that compounds with similar structural characteristics may exhibit various pharmacological effects, such as:
- Anticancer Activity : Compounds featuring triazole rings and sulfanyl groups have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of sulfanyl groups often correlates with enhanced antibacterial and antifungal activities.
- Anti-inflammatory Effects : Structural analogs have been reported to modulate inflammatory pathways effectively.
Understanding the mechanism of action for this compound involves exploring its interactions at the molecular level. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation.
- Interaction with DNA/RNA : Certain structural features may allow for binding to nucleic acids, affecting gene expression.
Study 1: Anticancer Activity
A study investigating a structurally similar compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Efficacy
Another investigation focused on a related sulfanyl compound showed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Safety and Toxicology
Preliminary assessments indicate that while compounds in this class exhibit promising biological activities, safety profiles must be established through rigorous testing. Toxicological studies should focus on:
- Acute Toxicity : Determining lethal doses in animal models.
- Chronic Toxicity : Long-term exposure assessments to identify potential adverse effects.
Properties
IUPAC Name |
[5-(4-ethylphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-4-19-8-10-21(11-9-19)26-30-27-24(13-23-22(15-32)14-29-18(3)25(23)33-27)28(31-26)34-16-20-7-5-6-17(2)12-20/h5-12,14,32H,4,13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGZFFLZTLTQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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